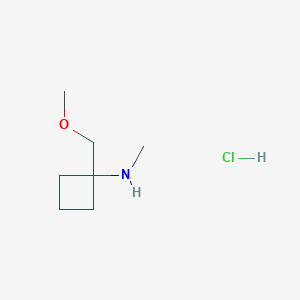

1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM, and it is a cyclic amine that has a methoxymethyl group attached to the cyclobutane ring. MEM is a white crystalline powder that is soluble in water and ethanol.

Aplicaciones Científicas De Investigación

Sonification in Organic Synthesis

Sonification of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine leads to the formation of reactive azomethine ylides, which are intercepted by cyclic thioketones to give spirocyclic 1,3-thiazolidines. This demonstrates the compound's role in facilitating the synthesis of complex cyclic structures, potentially useful in material science and pharmaceuticals (Gebert et al., 2003).

Lewis Acid-Catalyzed Cascade Reactions

In Lewis acid-catalyzed cascade reactions, arylmethylenecyclopropanes react with 3-methoxy-1,3,3-triarylprop-1-yne to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This application highlights the role of such compounds in synthesizing structurally diverse molecules, which could be beneficial in developing new materials and drugs (Yao & Shi, 2007).

Enantioselective Synthesis

The synthesis and resolution of cis-1-methoxycarbonyl-2-methylcyclobutane, and its derivatives, showcase the compound's utility in enantioselective synthesis. This process is crucial for creating substances with specific optical activities, essential in the pharmaceutical industry for producing drugs with targeted effects (Baldwin & Burrell, 2000).

One-Pot Synthesis Techniques

One-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines involves the condensation of ethyl acetoacetate with methoxymethanol and primary amines. This demonstrates the compound's application in streamlined synthetic processes, making chemical synthesis more efficient and cost-effective (Ishmiyarov et al., 2015).

Photolabile Protecting Groups

Development of photolabile protecting groups suitable for multistep flow synthesis, utilizing derivatives such as 9-hydroxymethylxanthene, underscores the importance of these compounds in modern synthetic strategies. This application is crucial in the synthesis of complex organic molecules, allowing for the protection and deprotection of functional groups in a controlled manner (Yueh, Voevodin, & Beeler, 2015).

Propiedades

IUPAC Name |

1-(methoxymethyl)-N-methylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-7(6-9-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUHFZQHHGDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC1)COC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2704987.png)

![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2704999.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)

![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2705001.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2705007.png)